XRP44X
Overview
Description
XRP44X is an aryl pyrazole derivative that has gained attention in the scientific community due to its potent antitumor activity. It functions as a tubulin polymerization inhibitor by interacting with the colchicine binding site, thereby inhibiting the polymerization of tubulin. This compound has shown effective cytotoxic activity on a variety of cancer cell lines at low nanomolar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XRP44X involves the formation of the aryl pyrazole core structure The specific synthetic routes and reaction conditions are detailed in various research articlesThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
XRP44X undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the aryl pyrazole core.
Substitution: This compound can undergo substitution reactions where different substituents are introduced to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them valuable for further research .
Scientific Research Applications
XRP44X has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the effects of tubulin polymerization inhibitors.
Biology: It is used to investigate the role of microtubules in cell division and morphology.
Medicine: this compound has shown promise as an antitumor agent, with studies demonstrating its effectiveness against various cancer cell lines.
Mechanism of Action
XRP44X exerts its effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. By binding to the colchicine binding site on tubulin, this compound prevents the formation of microtubules, which are essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to activate the c-JUN N-terminal kinase signaling pathway, enhancing the cytotoxic activity of natural killer cells .
Comparison with Similar Compounds
XRP44X is unique in its dual mechanism of action, affecting both tubulin polymerization and the Ras/ERK signaling pathway. Similar compounds include:
Colchicine: A well-known tubulin polymerization inhibitor with similar binding properties.
Combretastatin-A4: Another compound that affects microtubules and has similar effects on the cytoskeleton.
Vincristine: A microtubule-targeting agent with different effects on the Ras/ERK pathway.
This compound stands out due to its ability to connect two important pathways involved in cell transformation, making it a valuable compound for cancer research and therapy .
Biological Activity
XRP44X is a pyrazole compound recognized for its multifaceted biological activities, particularly in cancer treatment. This article explores the compound's mechanisms of action, its effects on immune cells, and its potential as an antitumor agent based on diverse research findings.
This compound primarily functions as an inhibitor of the Ras/ERK signaling pathway, specifically targeting the transcription factor Elk3. This inhibition has significant implications for tumor growth and metastasis. The compound also interacts with the colchicine binding site on tubulin, disrupting microtubule polymerization, which is crucial for cell division and structural integrity.
Key Mechanisms:
- Inhibition of Elk3 : this compound prevents the phosphorylation of Elk3 by fibroblast growth factor 2 (FGF-2), thereby inhibiting its transcriptional activity that promotes tumorigenesis .
- Microtubule Disruption : As a colchicine binding site inhibitor, this compound impedes microtubule polymerization, leading to cellular apoptosis in cancer cells .
- Activation of Natural Killer (NK) Cells : this compound enhances the cytotoxic activity of NK cells against cancer cells by increasing interferon gamma (IFN-γ) production and activating the c-JUN N-terminal kinase (JNK) signaling pathway .
Cytotoxic Effects on Cancer Cells
Research has demonstrated that this compound exhibits potent cytotoxic effects across various cancer cell lines. Its ability to induce apoptosis and inhibit proliferation makes it a promising candidate for cancer therapy.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (nM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 10-20 | Microtubule depolymerization |
PC-3M (Prostate) | 15-25 | Inhibition of Elk3 phosphorylation |
A549 (Lung) | 12-18 | Induction of apoptosis via JNK pathway |
Data Source: Various studies including , , and .
Immune Modulatory Effects
This compound has been shown to enhance the activity of NK cells, which are critical components of the innate immune system. The compound significantly increases the production of IFN-γ in NK cells, enhancing their cytotoxic response against tumor cells.
Findings:
- Increased IFN-γ Production : Studies indicate that treatment with this compound leads to a concentration-dependent increase in IFN-γ levels in NK cell cultures .
- Sustained Cytotoxic Activity : NK cells pre-treated with this compound maintained enhanced cytotoxic activity even after removal of the compound, suggesting a lasting effect on immune activation .
Case Studies
Several preclinical studies have evaluated the efficacy of this compound in vivo:
- Prostate Cancer Model : In a TRAMP mouse model, this compound treatment resulted in decreased tumor growth and reduced metastatic spread compared to control groups. Tumors showed lower expression levels of Elk3 target genes .
- Breast Cancer Study : In vitro experiments demonstrated that this compound significantly increased NK cell-mediated lysis of MDA-MB231 breast cancer cells, highlighting its potential as an immunotherapeutic agent .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-2-phenylpyrazol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c1-16-14-20(26(23-16)18-7-3-2-4-8-18)21(27)25-12-10-24(11-13-25)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHPNBGYPKBDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438402 | |
Record name | XRP44X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
729605-21-4 | |
Record name | XRP44X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XRP44X | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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